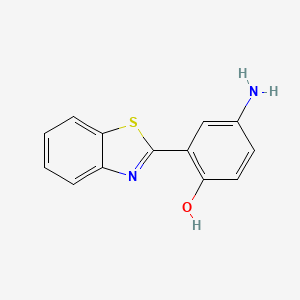

4-Amino-2-benzothiazol-2-yl-phenol

Description

Historical Context and Evolution of Benzothiazole (B30560) Chemistry

The journey into the chemistry of benzothiazoles, a class of heterocyclic compounds featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring, began in the late 19th century. pcbiochemres.combibliomed.orgchemicalbook.com The pioneering work of A.W. Hofmann in 1879 is credited with the first report of 2-substituted benzothiazoles, such as 2-chloro- and 2-phenylbenzothiazoles. chemicalbook.com Hoffmann later, in 1887, developed various synthetic methods for this class of compounds. pcbiochemres.com

Initially, the development of benzothiazole chemistry was significantly driven by industrial applications. A major breakthrough occurred in 1921 with the discovery of 2-sulfanylbenzothiazoles as effective vulcanization accelerators for rubber, an application where they continue to be relevant. bibliomed.orgchemicalbook.com

Over the decades, synthetic methodologies for creating benzothiazole derivatives have evolved considerably. Classic methods often involve the condensation of 2-aminothiophenols with reagents like carboxylic acids, aldehydes, acyl chlorides, or esters. pcbiochemres.comchemicalbook.com More contemporary and efficient synthesis routes have also been developed, including reactions using catalysts like iodine acetate (B1210297) grafted on polystyrene polymers or even catalyst-free reactions in specific solvent systems like DMSO. chemicalbook.comnih.gov The development of green chemistry approaches has also led to new synthetic pathways, for instance, using carbon dioxide as a raw material under metal-free conditions. nih.gov This continuous evolution of synthetic chemistry has made a wide array of benzothiazole derivatives accessible for further investigation. researchgate.net

Significance of the Benzothiazole Pharmacophore in Contemporary Chemical Biology Research

The benzothiazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry and chemical biology. doaj.orgresearchgate.net This designation stems from its presence in numerous natural products and its ability to serve as a core structure for a vast number of synthetic compounds with a wide spectrum of biological activities. pcbiochemres.comnih.govtandfonline.com The aromatic, bicyclic structure of benzothiazole is a key feature in many marketed drugs and compounds under investigation for various therapeutic applications. nih.govcrimsonpublishers.com

The versatility of the benzothiazole pharmacophore is demonstrated by the diverse biological activities exhibited by its derivatives. These compounds have been extensively studied and have shown potential as anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, anticonvulsant, antidiabetic, and neuroprotective agents, among others. pcbiochemres.comdoaj.orgnih.govnih.gov For example, the drug Riluzole, which contains a benzothiazole core, is used in the treatment of amyotrophic lateral sclerosis (ALS), while Pramipexole is a dopamine (B1211576) agonist used for Parkinson's disease. wikipedia.orgresearchgate.net

The significance of this scaffold is further highlighted by its role in the development of agents for cancer therapy. Specifically, 2-arylbenzothiazoles have emerged as a particularly important class, with some derivatives showing potent and selective anti-tumor activity against various cancer cell lines, including breast, ovarian, renal, and colon cancers. researchgate.netnih.gov The unique profiles of growth inhibition suggest a mode of action distinct from many known chemotherapeutic agents. nih.gov The broad utility of the benzothiazole core continues to make it a focal point of research in the quest for new therapeutic agents. nih.govjchemrev.com

| Reported Biological Activities of Benzothiazole Derivatives | References |

| Anticancer / Antitumor | researchgate.netnih.govnih.govnih.govresearchgate.net |

| Antimicrobial (Antibacterial & Antifungal) | pcbiochemres.comdoaj.orgresearchgate.netjchemrev.combenthamscience.com |

| Anti-inflammatory | pcbiochemres.comdoaj.orgnih.govnih.gov |

| Anticonvulsant | pcbiochemres.comdoaj.orgnih.gov |

| Antiviral | doaj.orgnih.govjchemrev.com |

| Antidiabetic | pcbiochemres.comdoaj.orgnih.gov |

| Neuroprotective | nih.govresearchgate.net |

| Antitubercular | pcbiochemres.comnih.gov |

| Antimalarial | pcbiochemres.comnih.gov |

| Antioxidant | pcbiochemres.comjchemrev.com |

Current Research Landscape and Knowledge Gaps Pertaining to 4-Amino-2-benzothiazol-2-yl-phenol

Despite the extensive research into the benzothiazole family, the specific compound This compound remains largely unexplored in the scientific literature. While it is available commercially as a biochemical for research purposes, there is a significant lack of published studies detailing its synthesis, biological activity, or potential applications. scbt.com

Basic chemical information for the compound is available, as summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₂N₂OS |

| Molecular Weight | 256.32 g/mol |

The primary knowledge gap is the absence of dedicated research on this molecule. Searches for its synthesis routes yield no specific established methods. chemicalbook.com This contrasts with the well-documented synthesis of structurally related compounds, such as 2-(4-aminophenyl)benzothiazoles. These related compounds are typically synthesized via methods like the Jacobson synthesis, which involves the cyclization of nitro-substituted thiobenzanilides followed by reduction, or through the high-temperature reaction of 2-aminobenzenethiol with 4-aminobenzoic acid. google.comnih.gov

The biological evaluation of this compound is also an area with no significant published data. Research on analogous structures, particularly the 2-(4-aminophenyl)benzothiazole scaffold, has revealed potent biological activities, including selective anticancer properties and utility as photosensitizing agents in photodynamic therapy. nih.govnih.gov These findings for structurally similar molecules suggest that this compound could possess interesting biological properties worthy of investigation. However, without direct experimental evidence, its pharmacological profile remains unknown.

A validated and published synthetic pathway.

Comprehensive characterization of its physicochemical properties.

Evaluation of its biological activities (e.g., anticancer, antimicrobial, etc.).

Investigation into its mechanism of action at a molecular level.

Future research is required to elucidate the chemical and biological nature of this specific benzothiazole derivative.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-(1,3-benzothiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRCBHVOYDSGKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20425211 | |

| Record name | 2-(2'-hydroxy-5'-aminophenyl) benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30616-38-7 | |

| Record name | 2-(2'-hydroxy-5'-aminophenyl) benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-(1,3-benzothiazol-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Photophysical Investigations of 4 Amino 2 Benzothiazol 2 Yl Phenol and Derivatives

Fundamental Absorption and Emission Characteristics in Diverse Solvent Environments

The absorption and emission of light by molecules like 4-Amino-2-benzothiazol-2-yl-phenol are profoundly influenced by the solvent in which they are dissolved. The polarity of the solvent can alter the energy levels of the molecule's ground and excited states, leading to shifts in the absorption and emission spectra.

Derivatives of 2-(2'-hydroxyphenyl)benzothiazole (HBT), a class to which this compound belongs, typically exhibit dual fluorescence. This includes a higher-energy "normal" emission and a lower-energy "tautomer" emission, which is characterized by a large Stokes shift. epa.gov The relative intensities of these two emission bands are highly sensitive to the solvent environment. In polar solvents, the normal emission is often favored, while non-polar solvents tend to facilitate the ESIPT process, leading to enhanced tautomer emission. epa.gov This solvatochromism, or change in color with solvent polarity, is a key feature of these compounds. For instance, studies on related benzoxazole (B165842) derivatives have shown that their emission characteristics are very sensitive to the solvent's polarity and its ability to form hydrogen bonds. researchgate.netresearchgate.net

Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have provided deeper insights into these solvent effects. For 2-(benzo[d]thiazol-2-yl)-4-(diphenylamino)phenol, calculations have shown that increasing solvent polarity can regulate the ESIPT process. tandfonline.comfigshare.com The absorption and emission spectra of these compounds can be red-shifted (shifted to longer wavelengths) or blue-shifted (shifted to shorter wavelengths) depending on the specific interactions between the solute and solvent molecules. researchgate.net

The following table summarizes the typical absorption and emission behavior of HBT derivatives in different solvent environments:

| Solvent Type | Predominant Emission | Spectral Shift |

| Non-polar (e.g., Hexane) | Tautomer Emission | --- |

| Polar Aprotic (e.g., Acetonitrile) | Normal and Tautomer Emission | Varies |

| Polar Protic (e.g., Ethanol) | Normal Emission | Varies |

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena

ESIPT is a photophysical process where a proton is transferred within a molecule in its electronically excited state. This process is fundamental to the unique fluorescent properties of this compound and its derivatives, leading to the characteristic dual emission. The process can be envisioned as a four-step cycle: photoexcitation to the normal excited state (NS1), intramolecular proton transfer to form the tautomer excited state (TS1), radiative decay from the tautomer state to its ground state (TS0) resulting in a large Stokes-shifted fluorescence, and finally, reverse proton transfer to regenerate the initial ground state (NS0). mdpi.com

Mechanistic Understanding of Enol-Keto Tautomerism and Anionic Species Formation

The ESIPT process in these compounds involves the tautomerization between an enol form and a keto form. masterorganicchemistry.com Upon excitation, the phenolic proton is transferred to the nitrogen atom of the benzothiazole (B30560) ring, converting the molecule from its enol configuration to a keto-like tautomer. figshare.com This transfer is facilitated by the pre-existing intramolecular hydrogen bond between the hydroxyl group and the benzothiazole nitrogen. tandfonline.comwsr-j.org

Influence of Solvent Polarity on ESIPT Dynamics and Efficiency

The polarity of the solvent has a profound impact on the dynamics and efficiency of the ESIPT process. Generally, non-polar solvents are observed to facilitate ESIPT and the subsequent tautomer emission. epa.gov This is because polar solvents can form intermolecular hydrogen bonds with the solute, which can compete with the intramolecular hydrogen bond necessary for ESIPT, thereby impeding the proton transfer process. epa.gov

Theoretical studies on 2-(benzo[d]thiazol-2-yl)-4-(diphenylamino)phenol (mPhOH) have shown that while the intramolecular hydrogen bond is strengthened in the excited state, which is a driving force for ESIPT, the polarity of the solvent can modulate this process. tandfonline.comfigshare.com For some derivatives, increasing solvent polarity has been found to hinder the ESIPT process. tandfonline.com Conversely, for other related systems, an increase in solvent polarity was found to promote the ESIPT reaction. figshare.com This highlights the complex interplay of factors, including the specific molecular structure and the nature of the solvent, in determining the ESIPT efficiency. Studies on other benzothiazole derivatives have also confirmed that changes in the solvent environment significantly affect the excited-state reaction behavior. researchgate.net

Impact of Molecular Substituents on ESIPT Processes

The introduction of different substituent groups onto the core structure of this compound can significantly alter the ESIPT process. The electronic nature and position of these substituents can influence the acidity of the phenolic proton, the basicity of the benzothiazole nitrogen, and the charge distribution in both the ground and excited states. wsr-j.orgnih.gov

Studies on various 2-(2'-hydroxyphenyl)benzothiazole derivatives have demonstrated that:

Electron-donating groups generally enhance the ESIPT process and the resulting tautomer emission. epa.govresearchgate.net This is because they increase the electron density on the phenolic oxygen, making the proton more labile, and can also strengthen the intramolecular hydrogen bond in the excited state. researchgate.net

Electron-withdrawing groups , in contrast, tend to suppress the ESIPT process. epa.gov They can weaken the intramolecular hydrogen bond in the excited state, making proton transfer less favorable. researchgate.net

The position of the substituent is also crucial. For instance, a methyl group at the meta-position of the phenol (B47542) ring in a HBT derivative was found to enhance ESIPT activity more than a methyl group at the ortho-position due to stronger intramolecular hydrogen bonding in the excited state. wsr-j.org Similarly, the position of substitution on the benzothiazole ring can lead to different absorption and emission characteristics. nih.gov

These findings underscore the tunability of the photophysical properties of these compounds through synthetic modification, allowing for the rational design of molecules with specific desired fluorescent characteristics. wsr-j.orgnih.gov

Förster Resonance Energy Transfer (FRET) Studies

Förster Resonance Energy Transfer (FRET) is a non-radiative process where energy is transferred from an excited donor chromophore to a ground-state acceptor chromophore through long-range dipole-dipole interactions. wikipedia.org The efficiency of FRET is highly dependent on the distance between the donor and acceptor (typically in the range of 1-10 nm), the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles. wikipedia.orgnih.gov

Analysis of Donor-Acceptor Interactions and Energy Transfer Efficiency

The unique photophysical properties of this compound and its derivatives make them suitable candidates for FRET studies, often acting as either donors or acceptors. For example, 4-benzothiazol-2-yl-phenol (4B2YP) has been successfully used as an acceptor in a FRET system with the surfactant Triton X-100 acting as the donor. osti.gov The efficiency of this energy transfer was found to be dependent on the concentration of the donor surfactant, with maximum efficiency observed at its critical micelle concentration. osti.gov High Stern-Volmer constants for the quenching of the donor fluorescence indicated a long-range dipole-dipole interaction mechanism, which was further supported by time-resolved fluorescence decay measurements. osti.gov

The ability to participate in FRET makes these compounds valuable tools for developing fluorescent probes and sensors. rsc.org By designing FRET systems where the distance or orientation between the donor and acceptor is modulated by the presence of a specific analyte, it is possible to create ratiometric sensors with high sensitivity and selectivity. rsc.org

The following table outlines the key factors influencing FRET efficiency:

| Factor | Description | Impact on FRET Efficiency |

| Donor-Acceptor Distance | The distance between the donor and acceptor molecules. | Inversely proportional to the sixth power of the distance. wikipedia.org |

| Spectral Overlap | The degree of overlap between the donor's fluorescence emission spectrum and the acceptor's absorption spectrum. | Directly proportional to the overlap integral. |

| Quantum Yield of Donor | The efficiency of the donor's fluorescence in the absence of the acceptor. | Directly proportional. |

| Relative Orientation | The relative orientation of the donor's emission dipole and the acceptor's absorption dipole. | Efficiency depends on the orientation factor, κ². |

Dependence on Donor Concentration and Critical Micelle Concentration in Supramolecular Systems

The photophysical properties of benzothiazole derivatives can be significantly influenced by their concentration and the surrounding environment, particularly in supramolecular systems like micelles. While specific studies on the critical micelle concentration (CMC) for this compound were not prevalent in the reviewed literature, the principles can be understood from studies of related systems where the compound acts as a donor in aggregation-based supramolecular formations.

In these systems, the formation of aggregates is highly dependent on the concentration of the fluorophore and the composition of the solvent, which is analogous to the principles governing CMC. For instance, studies on derivatives often use mixed solvent systems, such as tetrahydrofuran (B95107) (THF) and water, to induce aggregation. The concentration of the "poor" solvent (water) acts as a trigger for the self-assembly of the fluorophore molecules into nanoparticles or aggregates once a critical concentration is reached.

Research on a derivative of 2-(4-amino-2-hydroxyphenyl)benzothiazole synthesized via a Schiff-base condensation demonstrated that aggregation in a THF/water mixture led to significant changes in emission. nih.gov The fluorescence intensity was observed to be maximal in the blue region when the water fraction in THF reached 80% (v/v). nih.gov This indicates a strong dependence on the concentration of the aggregating agent (water), which facilitates the formation of the supramolecular structures responsible for the enhanced emission. Below this critical solvent ratio, the molecules remain more solvated and exhibit different photophysical behavior. This behavior highlights how the concentration of the donor molecule within these aggregates, and the conditions promoting their formation, are critical factors modulating their optical properties.

Aggregation-Induced Emission (AIE) Properties

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. This property is characteristic of several derivatives of this compound. The mechanism often involves the restriction of intramolecular motion (RIM), such as rotations of phenyl groups, in the aggregated state, which closes non-radiative decay pathways and opens up radiative channels.

A notable example is a derivative synthesized from 2-(4-amino-2-hydroxyphenyl)benzothiazole and 4-(diphenylamino)benzaldehyde. nih.gov In a dilute THF solution, the compound is weakly fluorescent. However, upon the addition of water, a poor solvent, the molecules aggregate, leading to a significant enhancement of fluorescence. The emission color and intensity are highly dependent on the degree of aggregation and the specific molecular structure. In an 80% water/THF mixture, the aggregated derivative exhibits a strong blue emission, which is attributed to the enolic form of the benzothiazole chromophore. nih.gov In the dried, solid aggregated state, the emission shifts to green, which is ascribed to the keto tautomer, indicating that the aggregation state can also influence excited-state intramolecular proton transfer (ESIPT) processes. nih.gov

Another study on different benzothiazole-based compounds also reported AIE or aggregation-induced emission enhancement (AIEE) properties. nih.gov The formation of nanoparticles in THF/water mixtures was found to restrict intramolecular motion, facilitating ESIPT and leading to enhanced fluorescence in the solid state. nih.gov The table below summarizes the AIE behavior of a PEG-TB copolymer incorporating a benzothiazole derivative, showing how fluorescence intensity increases with the water fraction, promoting aggregation. sci-hub.se

Data adapted from a study on PEG-TB copolymers showing typical AIE behavior. sci-hub.se

Time-Resolved Fluorescence Spectroscopy and Excited-State Lifetime Measurements

Time-resolved fluorescence spectroscopy is a powerful tool for investigating the dynamics of excited states, providing information on processes like charge transfer, proton transfer, and conformational relaxation. For benzothiazole derivatives, these measurements reveal the timescales of the photophysical events that follow light absorption.

Studies on related benzothiadiazole systems provide insight into the complex excited-state dynamics. For 4,7-dithien-2-yl-2,1,3-benzothiadiazole, transient absorption spectroscopy showed that an internal charge transfer (ICT) assisted by the planarization of thiophene (B33073) rings occurs on a very fast timescale, ranging from 0.88 to 1.3 picoseconds, depending on the solvent's polarity. rsc.org In polar solvents, this process is followed by the stabilization of the charge transfer state, which is consistent with longer fluorescence lifetimes. rsc.org

In some cases, benzothiadiazole derivatives can exhibit unusually long-lived excited states. One study on 4-bromo-7-(3-pyridylamino)-2,1,3-benzothiadiazole reported a luminescence lifetime on the order of microseconds at room temperature. mdpi.com This long lifetime is not typical for fluorescence from a singlet excited state and suggests that the emission originates from a triplet state, indicating the involvement of intersystem crossing. mdpi.com

The excited-state intramolecular proton transfer (ESIPT) process, which is relevant for the this compound core structure, is also an ultrafast event. Theoretical studies on a related tetraphenylethene-2-(2′-hydroxyphenyl)benzothiazole system predicted the timescale for the ESIPT process to be approximately 485 femtoseconds. researchgate.net

These findings illustrate that the excited-state lifetime of benzothiazole derivatives is highly sensitive to their molecular structure and environment, with decay processes occurring over a wide range of timescales from femtoseconds to microseconds.

Computational and Theoretical Studies on 4 Amino 2 Benzothiazol 2 Yl Phenol

Quantum Chemical Calculations (Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT))

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. researchcommons.org It is favored for its balance of accuracy and computational cost, making it suitable for studying complex systems like benzothiazole (B30560) derivatives. nih.govmdpi.com DFT calculations are grounded in the principle that the energy of a molecule can be determined from its electron density. For studying excited states and electronic spectra, Time-Dependent DFT (TD-DFT) is the corresponding extension. researchgate.netnih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-31G or 6-311G(d,p)), researchers can calculate the molecular structure that corresponds to a minimum on the potential energy surface. nih.govmdpi.commgesjournals.comresearchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles. researchgate.net For instance, studies on related benzothiazole structures have determined that the core heterocyclic system is largely planar. mgesjournals.comresearchgate.net

Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt due to rotation around single bonds. clockss.org For 4-Amino-2-benzothiazol-2-yl-phenol, this would involve analyzing the rotational barriers of the amino and hydroxyl groups relative to the phenyl ring and the orientation of the phenol (B47542) moiety relative to the benzothiazole system. By calculating the relative energies of different conformers, the most stable and likely conformations in the gas phase or solution can be identified. nih.gov

Table 1: Representative Calculated Geometrical Parameters for a Benzothiazole Core Structure This table presents typical bond length and angle values for a benzothiazole ring system optimized using DFT methods, as derived from studies on analogous compounds.

| Parameter | Bond/Atoms | Calculated Value (Å or °) |

| Bond Length | C-S | 1.76 |

| C=N | 1.38 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| C-N (amino) | 1.37 | |

| C-O (hydroxyl) | 1.36 | |

| Bond Angle | C-S-C | 89.5 |

| S-C-N | 115.2 | |

| C-N-C | 109.8 |

Note: The values are illustrative and based on data from related benzothiazole structures. Actual values for this compound would require specific calculation.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing chemical reactivity, kinetic stability, and optical properties. researchgate.netmdpi.com A small energy gap suggests that a molecule is more reactive and can be more easily excited. mdpi.comnih.gov

In benzothiazole derivatives, the HOMO is often distributed over the electron-rich aminophenyl part of the molecule, while the LUMO is typically localized on the benzothiazole ring system, indicating that electronic transitions involve an intramolecular charge transfer (ICT) from the phenol moiety to the benzothiazole core. researchgate.net Analysis of the charge distribution, often performed using methods like Mulliken population analysis or by mapping the molecular electrostatic potential (MEP), reveals the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack. mgesjournals.comnih.gov

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors for Benzothiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) |

| Benzothiazole Derivative 1 | -5.89 | -1.25 | 4.64 | 2.32 |

| Benzothiazole Derivative 2 | -6.01 | -1.39 | 4.62 | 2.31 |

| Benzothiazole Derivative 3 (with -CF3) | -6.32 | -1.86 | 4.46 | 2.23 |

Source: Adapted from computational studies on substituted benzothiazoles. mdpi.comresearchgate.net A smaller energy gap and lower hardness value, as seen in derivative 3, indicate higher reactivity.

DFT calculations are highly effective at predicting various spectroscopic properties.

Infrared (IR) Spectra: By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. nih.govmgesjournals.com These calculated frequencies are often scaled by a factor (e.g., 0.94-0.96 for B3LYP) to better match experimental data. researchgate.net This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as N-H stretching of the amino group, O-H stretching of the hydroxyl group, and C=N stretching of the thiazole (B1198619) ring. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts. mdpi.com These theoretical values are typically in good agreement with experimental spectra, aiding in the structural confirmation of the synthesized compound. mgesjournals.com

UV-Vis Spectra: TD-DFT is employed to calculate the electronic transitions between the ground state and various excited states. nih.gov This provides information on the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which can be directly compared to an experimental UV-Vis absorption spectrum to understand the electronic nature of the molecule. researchgate.net

DFT is a valuable tool for exploring the pathways of chemical reactions. By mapping the potential energy surface, chemists can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states. acs.org This allows for the calculation of activation energy barriers, which determine the feasibility and rate of a reaction. For example, in the synthesis of benzothiazoles, which often involves the condensation of an o-aminothiophenol with another reagent, DFT can be used to model the step-by-step mechanism, including ring closure and oxidation steps, to support or refute a proposed reaction pathway. acs.orgnih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment, such as solvent molecules. nih.gov

For this compound, an MD simulation could model how the molecule tumbles and changes its shape in a water or organic solvent environment. It can reveal stable hydrogen bonding networks between the solute's amino and hydroxyl groups and the solvent molecules. Furthermore, when studying the interaction of the compound with a biological target like an enzyme, MD simulations can assess the stability of the binding pose predicted by molecular docking, providing a more dynamic and realistic picture of the interaction. acs.orgnih.gov

In Silico Structure-Activity Relationship (SAR) Modeling

In silico Structure-Activity Relationship (SAR) modeling aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity. winona.edu For benzothiazole derivatives, which are known for a wide range of pharmacological activities including anticancer properties, SAR studies are crucial for rational drug design. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models use descriptors calculated from the molecular structure to predict the activity of new compounds. kau.edu.sa These descriptors can be electronic (e.g., HOMO-LUMO energies, atomic charges), steric (e.g., molecular volume), or hydrophobic. By building a mathematical model based on a set of known active and inactive molecules, researchers can screen virtual libraries of related compounds to identify promising candidates for synthesis and testing. For this compound, SAR studies could involve analyzing how modifications to the amino or hydroxyl groups, or substitutions on the benzene (B151609) rings, affect its potential biological efficacy. nih.govkau.edu.sa

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the structural or physicochemical properties of a series of compounds with their biological activities. chula.ac.thmdpi.com For benzothiazole derivatives, QSAR models have been particularly useful in identifying key molecular features that govern their potential as anticancer agents. chula.ac.th While specific QSAR models exclusively for this compound are not extensively documented in public literature, the principles and findings from studies on analogous compounds offer significant insights.

A typical QSAR study involves the calculation of various molecular descriptors, which are numerical representations of the chemical information encoded within a molecular structure. mdpi.com These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). chula.ac.thnih.gov

In the context of benzothiazoles with anticancer activity, research has indicated that the presence and nature of substituents on both the benzothiazole ring and the phenyl ring play a crucial role. For instance, in group-based QSAR (G-QSAR) studies on benzothiazole derivatives, descriptors related to the electronic and hydrophobic properties of substituents have shown strong correlations with biological activity. chula.ac.th

A hypothetical QSAR model for a series of analogs of this compound might take the following form, based on common practices in the field:

pEC50 = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where pEC50 is the negative logarithm of the half-maximal effective concentration (a measure of potency), and the descriptors could include those found to be significant in related studies.

Table 1: Key Descriptor Classes in QSAR Models for Benzothiazole Derivatives

| Descriptor Class | Specific Examples | Potential Influence on Activity of this compound |

| Electronic | Dipole Moment, Partial Atomic Charges, HOMO/LUMO Energies | The amino and hydroxyl groups significantly influence the electron distribution, which can be critical for receptor binding. |

| Hydrophobic | LogP, Hydrophilic-Lipophilic Balance (HLB) | The overall lipophilicity affects the compound's ability to cross cell membranes and reach its biological target. |

| Steric/Topological | Molecular Weight, Molar Refractivity, Connectivity Indices | The size and shape of the molecule determine its fit within a biological receptor's binding pocket. |

By analyzing the coefficients (β) associated with each descriptor in a derived QSAR model, researchers can predict the activity of new, unsynthesized derivatives of this compound, thereby guiding synthetic efforts toward more potent compounds.

Molecular Docking Studies with Hypothesized Biological Receptors or Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand the interactions between a small molecule, such as this compound, and a biological macromolecule, typically a protein or enzyme. nih.gov While specific docking studies for this compound are not prominently published, studies on structurally similar benzothiazoles provide a basis for hypothesizing potential biological targets and interaction modes.

Benzothiazole derivatives have been investigated for their inhibitory activity against various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and topoisomerases. nih.govresearchgate.net For example, certain 2-arylbenzimidazoles, which are structurally related to our compound of interest, have shown inhibitory effects on AChE, an enzyme implicated in Alzheimer's disease. nih.gov Docking simulations of these compounds revealed key interactions within the enzyme's active site, such as π-π stacking with aromatic amino acid residues and hydrogen bonding. nih.gov

Given the structural features of this compound—specifically the aromatic rings, the hydrogen-bond-donating amino and hydroxyl groups, and the hydrogen-bond-accepting nitrogen atom in the thiazole ring—it is plausible to hypothesize its interaction with similar biological targets.

Table 2: Hypothesized Interactions of this compound with a Putative Enzyme Active Site

| Interaction Type | Moiety of this compound | Potential Interacting Amino Acid Residue in Receptor |

| Hydrogen Bonding (Donor) | Phenolic -OH group, Amino -NH₂ group | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bonding (Acceptor) | Thiazole Nitrogen atom | Serine, Threonine, Tyrosine, Lysine |

| π-π Stacking | Benzothiazole ring system, Phenyl ring | Tryptophan, Tyrosine, Phenylalanine |

| Hydrophobic Interactions | Benzene and Thiazole rings | Leucine, Isoleucine, Valine, Alanine |

These hypothesized interactions, derived from studies on related compounds, provide a framework for future in silico and in vitro investigations to identify the specific biological targets of this compound and elucidate its mechanism of action.

Theoretical Investigations of Excited-State Proton Transfer and Other Photophysical Pathways

The photophysical properties of this compound are of significant interest due to the presence of both a hydroxyl (-OH) and an amino (-NH₂) group, which can participate in Excited-State Intramolecular Proton Transfer (ESIPT). nih.govacs.org ESIPT is a photophysical process where a proton is transferred from a donor group (like the phenolic hydroxyl) to an acceptor group (like the thiazole nitrogen) within the same molecule upon photoexcitation. rsc.org This process often results in a large Stokes shift, meaning a significant difference between the absorption and emission wavelengths, which is a desirable property for applications such as fluorescent probes and light-emitting materials. nih.govmdpi.com

Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are crucial for understanding the energetics and dynamics of such photophysical pathways. nih.govacs.org For compounds structurally related to this compound, such as 2-(2'-hydroxyphenyl)benzothiazole (HBT) and 2-(2'-aminophenyl)benzothiazole, computational studies have detailed the ESIPT mechanism. nih.govacs.orgrsc.org

Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited state (S₁). In the excited state, the acidity of the proton donor (the -OH group) and the basicity of the proton acceptor (the thiazole nitrogen) are enhanced, facilitating an ultrafast proton transfer (on the femtosecond timescale). nih.govacs.org This creates an excited-state tautomer (keto form) which is responsible for the characteristic long-wavelength fluorescence. The molecule then returns to the ground state via radiative (fluorescence) or non-radiative decay pathways, and the proton transfers back to its original position, completing the cycle. nih.govacs.org

The amino group in this compound can also influence the photophysical behavior. Studies on amino-substituted benzothiazoles have shown that the amino group can participate in its own proton transfer processes or modulate the ESIPT from the hydroxyl group through its electron-donating nature. nih.govacs.org

Table 3: Key Steps in the Hypothesized ESIPT Pathway for this compound

| Step | Process | Description | Timescale |

| 1. Excitation | Absorption of a photon | The molecule transitions from the ground state (Enol form) to the first excited singlet state (S₁). | Femtoseconds (fs) |

| 2. ESIPT | Intramolecular proton transfer | The proton from the phenolic -OH group transfers to the thiazole nitrogen atom, forming the excited Keto tautomer. | <150 fs nih.govacs.org |

| 3. Emission | Fluorescence from Keto tautomer | The excited Keto tautomer relaxes to its ground state, emitting a photon at a longer wavelength (large Stokes shift). | Nanoseconds (ns) |

| 4. Back Proton Transfer | Ground-state proton transfer | The molecule in the ground Keto form rapidly reverts to the more stable ground-state Enol form. | Picoseconds (ps) |

Theoretical calculations can model the potential energy surfaces of the ground and excited states, identifying the energy barriers for proton transfer and predicting the absorption and emission spectra. These investigations are essential for rationally designing new benzothiazole-based materials with tailored photophysical properties for various technological applications. rsc.org

Coordination Chemistry of 4 Amino 2 Benzothiazol 2 Yl Phenol Derivatives

Ligand Design and Synthesis for Metal Complexation

The design of ligands based on the 4-Amino-2-benzothiazol-2-yl-phenol framework is centered on creating molecules with specific coordination sites capable of forming stable complexes with metal ions. researchgate.net The most common strategy involves the synthesis of Schiff base derivatives. researchgate.net These are typically prepared through a condensation reaction between the primary amino group of an aminobenzothiazole derivative and a carbonyl group of an aldehyde or ketone. spuvvn.edu

The synthesis is often a straightforward one-pot reaction. For instance, new Schiff base ligands are commonly synthesized by refluxing an equimolar solution of a substituted aminobenzothiazole with a suitable aldehyde (like salicylaldehyde (B1680747) or a derivative) in a solvent such as ethanol (B145695) or methanol. biointerfaceresearch.comnih.gov The reaction is often facilitated by the addition of a catalytic amount of acid, like acetic acid. biointerfaceresearch.com The progress of the reaction can be monitored using thin-layer chromatography (TLC). biointerfaceresearch.comnih.gov Upon completion, the resulting Schiff base ligand, which is often a colored solid, precipitates from the solution, and can then be filtered, washed, and recrystallized to achieve high purity. biointerfaceresearch.comnih.gov This synthetic flexibility allows for the introduction of various functional groups onto the ligand backbone, enabling the fine-tuning of its electronic and steric properties for specific metal complexation applications. nih.gov

Formation of Transition Metal Complexes

Derivatives of this compound, particularly Schiff base ligands, readily form stable complexes with a range of transition metal ions, including Co(II), Ni(II), Cu(II), and Zn(II). spuvvn.edunih.govnih.gov The N and S atoms within the benzothiazole (B30560) ring system, along with the azomethine nitrogen and phenolic oxygen of the Schiff base moiety, act as key coordination sites. researchgate.net

The synthesis of metal-ligand adducts, or metal complexes, typically involves the reaction of the synthesized ligand with a corresponding metal salt in a specific stoichiometric ratio. nih.gov The general procedure consists of dissolving the Schiff base ligand in a suitable hot solvent, such as ethanol or methanol. nih.govresearchgate.net A solution of the transition metal salt (e.g., chloride, acetate (B1210297), or sulfate) dissolved in the same solvent is then added dropwise to the ligand solution with constant stirring and heating. nih.govresearchgate.net

The reaction mixture is usually refluxed for several hours, during which time the colored metal complex precipitates out of the solution. spuvvn.edunih.gov After cooling the mixture to room temperature, the solid product is isolated by filtration. biointerfaceresearch.comnih.gov The isolated complex is then washed thoroughly with the solvent (and sometimes water) to remove any unreacted starting materials and subsequently dried, often in a desiccator over anhydrous CaCl2 or in a low-temperature oven. spuvvn.eduresearchgate.net The resulting solid metal complexes are generally stable in air. acs.org

Determining the stoichiometry (the ligand-to-metal ratio) and the stability of the formed complexes is crucial for understanding their chemical nature. Several methods are employed for this purpose.

The molar ratio method , a type of spectrophotometric titration, is commonly used. mckendree.edu In this technique, the concentration of the metal ion is kept constant while the molar ratio of the ligand is varied. mckendree.edu The absorbance of the complex is measured at a wavelength where it absorbs maximally, and a graph of absorbance versus the ligand-to-metal mole ratio is plotted. mckendree.edu The point of intersection of the linear segments of the plot indicates the stoichiometry of the complex, such as 1:1 or 1:2 (Metal:Ligand). mckendree.edu

Job's method of continuous variation is another spectrophotometric technique used to determine composition. researchgate.net This method involves preparing a series of solutions where the mole fraction of the ligand and metal are varied, but the total molar concentration is kept constant. The absorbance of each solution is plotted against the mole fraction of the ligand, and the maximum absorbance corresponds to the stoichiometry of the complex. researchgate.net

Conductometric titration can also be used to establish stoichiometry. electrochemsci.org This method relies on the change in electrical conductivity of the solution as the complex is formed. The stability constants (K) of the complexes, which quantify the equilibrium of the complex formation reaction, can be calculated from the data obtained from these methods. researchgate.netelectrochemsci.org A high stability constant value indicates the formation of a very stable complex. researchgate.net

| Method | Principle | Information Obtained | Reference |

|---|---|---|---|

| Molar Ratio Method | UV-Vis spectrophotometry; absorbance is plotted against the ligand-to-metal mole ratio while keeping the metal concentration constant. | Binding molar ratio (e.g., 1:1, 1:2) | mckendree.edu |

| Job's Method (Continuous Variation) | UV-Vis spectrophotometry; absorbance is plotted against the mole fraction of the ligand, keeping the total molar concentration constant. | Complex composition | researchgate.net |

| Conductometric Titration | Measurement of changes in electrical conductivity of the solution upon complex formation. | Stoichiometry and stability constants | electrochemsci.org |

Characterization of Metal Complexes

A comprehensive suite of analytical techniques is employed to elucidate the structure, bonding, and geometry of the synthesized metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is fundamental in confirming the coordination of the ligand to the metal ion. Key evidence includes the shift of the azomethine ν(C=N) stretching vibration to a lower frequency in the complex's spectrum compared to the free ligand, indicating the involvement of the azomethine nitrogen in coordination. researchgate.netnih.gov The disappearance of the phenolic ν(O-H) band and a shift in the phenolic ν(C-O) band confirm deprotonation and coordination of the phenolic oxygen. nih.gov Furthermore, the appearance of new, low-frequency bands, which are absent in the ligand's spectrum, can be assigned to ν(M-O) and ν(M-N) vibrations, providing direct evidence of complex formation. nih.gov

| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Inference | Reference |

|---|---|---|---|---|

| ν(O-H) phenolic | ~3300-3400 | Absent | Deprotonation and coordination of phenolic oxygen | nih.gov |

| ν(C=N) azomethine | ~1640 | Shift to lower frequency | Coordination of azomethine nitrogen | researchgate.net |

| ν(M-N) | Absent | ~540-560 | Formation of metal-nitrogen bond | nih.gov |

| ν(M-O) | Absent | ~550-650 | Formation of metal-oxygen bond | nih.gov |

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide insights into their geometry. The spectra of the ligands typically show high-intensity bands due to π → π* and n → π* transitions within the aromatic and azomethine groups. nih.gov Upon complexation, these bands often shift, and new, lower-energy bands appear in the visible region. nih.govworldresearchersassociations.com These new bands are attributed to d-d electronic transitions of the central metal ion. acs.org The position and number of these d-d bands are characteristic of the coordination geometry of the metal ion, such as octahedral, tetrahedral, or square planar. nih.govacs.orgworldresearchersassociations.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligands and their diamagnetic metal complexes (e.g., Zn(II)). nih.govnih.gov The spectra confirm the proposed structure of the ligand. nih.gov For diamagnetic complexes, changes in the chemical shifts of protons near the coordination sites can further support the binding mode identified by IR spectroscopy. nih.gov

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the ligands and their complexes. nih.gov The molecular ion peak [M]⁺ in the mass spectrum helps to confirm the proposed formula and stoichiometry of the synthesized compounds. nih.govworldresearchersassociations.com

X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional structure of crystalline metal complexes. spuvvn.edu Single-crystal X-ray diffraction analysis provides detailed information about bond lengths, bond angles, coordination number, and the exact coordination geometry (e.g., distorted octahedral, square-pyramidal) around the metal center. nih.gov

Powder X-ray diffraction (PXRD) is used for crystalline solid complexes when single crystals are not obtainable. spuvvn.eduejpmr.com The diffraction pattern provides information about the crystal system (e.g., monoclinic, triclinic), space group, and unit cell parameters. spuvvn.edu The presence of sharp, intense peaks in the XRD pattern indicates that the synthesized complexes are highly crystalline in nature. ejpmr.com These studies have confirmed that benzothiazole-based Schiff base ligands can lead to various geometries, with octahedral being one of the most common for the transition metals studied. biointerfaceresearch.com

Magnetic Susceptibility Measurements for Oxidation State and Electronic Configuration Elucidation

Magnetic susceptibility measurement is a crucial technique in coordination chemistry for determining the electronic structure of metal complexes. This method provides valuable insight into the number of unpaired electrons in the d-orbitals of a central metal ion, which in turn helps to elucidate its oxidation state and the geometry of the complex. nih.govrsc.org The magnetic moment of a complex is calculated from the measured magnetic susceptibility and is typically reported in Bohr Magnetons (B.M.).

In the context of complexes formed with this compound derivatives and other related benzothiazole Schiff bases, magnetic susceptibility studies have been instrumental in characterizing their stereochemistry. nih.gov For instance, studies on complexes with first-row transition metals have shown that the magnetic moment values can effectively distinguish between paramagnetic and diamagnetic compounds, providing information on the number of unpaired electrons. nih.govpnrjournal.com

Research on Co(II), Ni(II), and Cu(II) complexes with benzothiazole-based Schiff base ligands revealed that these complexes are paramagnetic at room temperature. pnrjournal.com The specific magnetic moment values obtained for these complexes are often indicative of a particular geometry. For example, magnetic moment data for Ni(II) and Co(II) complexes with a 2,6-bis(benzothiazol-2-yl)-4-(tert-butyl)phenol ligand suggested an octahedral geometry, while the value for the Cu(II) complex was consistent with a tetragonal geometry. nih.gov Similarly, other studies have used magnetic data to confirm octahedral geometries for Co(II), Ni(II), and Cu(II) complexes. pnrjournal.com Vanadyl (IV) complexes, on the other hand, have been confirmed to have square-pyramidal geometry based on spectral and magnetic results. nih.gov

Table 1: Magnetic Moment Data and Deduced Geometries for Selected Metal Complexes with Benzothiazole-based Ligands

| Metal Ion | Ligand Type | Measured Magnetic Moment (B.M.) | Deduced Geometry | Reference |

| Co(II) | Benzothiazole Schiff Base | Paramagnetic | Octahedral | pnrjournal.com |

| Ni(II) | Benzothiazole Schiff Base | Paramagnetic | Octahedral | pnrjournal.com |

| Cu(II) | Benzothiazole Schiff Base | Paramagnetic | Octahedral | pnrjournal.com |

| Ni(II) | 2,6-bis(benzothiazol-2-yl)-4-(tert-butyl)phenol | - | Octahedral | nih.gov |

| Co(II) | 2,6-bis(benzothiazol-2-yl)-4-(tert-butyl)phenol | - | Octahedral | nih.gov |

| Cu(II) | 2,6-bis(benzothiazol-2-yl)-4-(tert-butyl)phenol | - | Tetragonal | nih.gov |

| VO(IV) | Aminothiazole-derived Schiff Base | - | Square-Pyramidal | nih.gov |

Influence of Metal Coordination on Ligand Electronic and Photophysical Properties

The coordination of a metal ion to a ligand like this compound has a profound influence on the ligand's electronic and photophysical properties. mdpi.commdpi.com This interaction can significantly alter the absorption and emission (fluorescence) characteristics of the molecule, a phenomenon that is central to the development of new functional materials, sensors, and light-emitting devices. mdpi.comcam.ac.uknih.gov

Upon complexation, the electronic spectra of ligands derived from aminothiazoles and benzothiazoles typically exhibit noticeable changes. nih.gov The absorption bands corresponding to π → π* transitions within the aromatic rings and n → π* transitions, often associated with the azomethine group in Schiff base derivatives, are frequently shifted to higher frequencies (a hypsochromic or blue shift). nih.govnih.gov This shift is a direct consequence of the chelation process, where the lone pair of electrons on the nitrogen and oxygen atoms of the ligand are involved in forming coordinate bonds with the metal ion. pnrjournal.comnih.gov This involvement stabilizes the ground state of the ligand, thereby increasing the energy required for the electronic transition.

In addition to these shifts, new absorption bands can appear in the spectra of the metal complexes. nih.gov High-intensity absorption bands observed at longer wavelengths (e.g., 310–380 nm) are often assigned to ligand-to-metal charge transfer (LMCT) transitions. nih.govacs.org Furthermore, for transition metal complexes with d-electrons, weak d-d electronic transition bands can also be observed. nih.govacs.org

The photophysical properties, particularly fluorescence, are also strongly modulated by metal coordination. nih.gov While many benzothiazole derivatives are inherently fluorescent, this property can be either enhanced or quenched upon metal binding. mdpi.comnih.gov For instance, the fluorescence of some 2-hydroxyphenyl benzoxazoles is quenched upon binding to metal ions. nih.gov Conversely, the mutual influence of metal ions and a photoactive ligand core can lead to enhanced luminescent properties and novel effects. mdpi.com The emission maxima of complexes can vary significantly depending on the metal ion and the solvent used. For example, Cu(II), Ni(II), and Co(II) complexes of a benzothiazole-phenol ligand showed emission maxima ranging from 367 to 581 nm in solvents like toluene, tetrahydrofuran (B95107), and ethyl acetate. nih.gov The nature of the central metal ion plays a critical role; heavy metal ions can enhance intersystem crossing (ISC) through the heavy-atom effect, which can increase the generation of triplet excited states, a property useful in photodynamic therapy. cam.ac.uknih.gov

Table 2: Effect of Metal Coordination on Electronic Transitions of Benzothiazole-based Ligands

| System | Transition | Wavelength/Range (nm) | Observation | Reference |

| Free Ligand | π → π | 253–298 | Strong absorption within the aromatic ring. | nih.gov |

| Free Ligand | n → π | 306–392 | Associated with the azomethine unit. | nih.gov |

| Metal Complex | π → π* & n → π* | Shifted to higher frequencies | Attributed to metal chelation. | nih.govnih.gov |

| Metal Complex | Charge Transfer | 310–380 | High-intensity band from ligand to metal. | nih.govacs.org |

| Ligand & Complexes | Absorption Maxima | 275 - 432 | Varies with metal and solvent. | nih.gov |

| Ligand & Complexes | Emission Maxima | 367 - 581 | Varies with metal and solvent. | nih.gov |

Role as a Bidentate Ligand and Formation of Chelate Rings

The molecular structure of this compound and its derivatives makes it an excellent candidate for acting as a chelating ligand in coordination chemistry. Specifically, it functions as a bidentate ligand, meaning it can bind to a central metal ion through two separate donor atoms. nih.govekb.eg This simultaneous binding results in the formation of a stable, cyclic structure known as a chelate ring. acs.orgjocpr.com

In derivatives of this compound, particularly Schiff base derivatives formed by reacting the amino group, the two primary donor sites for coordination are the phenolic oxygen and the imine or azomethine nitrogen atom. pnrjournal.comekb.eg Spectroscopic evidence, primarily from Fourier Transform Infrared (FT-IR) spectroscopy, confirms this binding mode. In the FT-IR spectrum of the free ligand, characteristic bands for the phenolic C-O and the azomethine C=N stretching vibrations are observed. pnrjournal.com

Upon formation of the metal complex, the C=N stretching vibration band typically shifts to a lower frequency. pnrjournal.commdpi.com This shift indicates that the lone pair of electrons on the azomethine nitrogen is involved in coordination with the metal ion, which weakens the C=N double bond. pnrjournal.comacs.org Similarly, the coordination of the phenolic oxygen is confirmed by shifts in the C-O stretching vibration. pnrjournal.com The deprotonation of the phenolic hydroxyl group upon chelation is often evidenced by the disappearance of the broad O-H stretching band from the ligand's spectrum. ekb.eg The formation of new, weaker bands in the far-IR region of the complex's spectrum can be assigned to M-O and M-N stretching vibrations, providing direct evidence of the formation of coordinate bonds and the chelate ring. pnrjournal.comacs.org

This bidentate chelation results in the formation of a stable five or six-membered ring structure that includes the metal ion. mdpi.com The stability of these resulting metal chelates is a key feature, contributing to their diverse applications. ekb.eg The formation of such chelate rings is a common and crucial aspect in the coordination chemistry of many biologically active Schiff bases and related molecules. nih.gov

Molecular and Cellular Biological Activity Mechanisms of 4 Amino 2 Benzothiazol 2 Yl Phenol Analogues Non Clinical

In Vitro Studies on Cellular Models

Investigation of Effects on Cell Growth and Proliferation in Various Cultured Cell Lines (e.g., A549, MCF-7)

Analogues of 4-Amino-2-benzothiazol-2-yl-phenol have demonstrated significant antiproliferative and cytotoxic effects across a range of human cancer cell lines. The benzothiazole (B30560) scaffold is recognized as a promising framework for the development of potent antitumor agents.

In studies evaluating cytotoxicity, various benzothiazole derivatives have shown efficacy against the human lung carcinoma cell line (A549) and the human breast adenocarcinoma cell line (MCF-7). For example, a study on different benzothiazole derivatives reported that N-(6-nitrobenzo[d]thiazol-2-yl)acetamide and 6-nitrobenzo[d]thiazol-2-ol exhibited cytotoxic properties against A549 cells, with IC50 values of 68 µg/mL and 121 µg/mL, respectively jnu.ac.bdresearchgate.net. Another novel benzothiazole derivative (BTD), N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, was found to reduce the viability of colorectal cancer cells with an IC50 of approximately 7.5 μM after 48 hours of treatment frontiersin.orgnih.gov.

The antiproliferative activity is not limited to lung and breast cancer cells. Research on 2-substituted benzothiazole compounds in a hepatocellular carcinoma cell line (HepG2) showed IC50 values of 56.98 µM and 59.17 µM for compounds with nitro and fluorine substituents, respectively nih.gov. Furthermore, a library of phenylacetamide derivatives containing the benzothiazole nucleus was tested against paraganglioma and pancreatic cancer cell lines, inducing a marked reduction in cell viability at low micromolar concentrations semanticscholar.org. Some of these derivatives displayed potent cytotoxicity, with IC50 values as low as 3.99 µM in the pancreatic cancer cell line BxPC-3 and 6.79 µM in the paraganglioma cell line PTJ64i semanticscholar.org.

The data below summarizes the cytotoxic activity of several benzothiazole analogues in different cancer cell lines.

| Compound Analogue | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | A549 (Lung) | 68 µg/mL | jnu.ac.bdresearchgate.net |

| 6-nitrobenzo[d]thiazol-2-ol | A549 (Lung) | 121 µg/mL | jnu.ac.bdresearchgate.net |

| N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide | Colorectal Cancer Cells | ~7.5 µM | frontiersin.orgnih.gov |

| 2-substituted benzothiazole (nitro substituent) | HepG2 (Liver) | 56.98 µM | nih.gov |

| 2-substituted benzothiazole (fluorine substituent) | HepG2 (Liver) | 59.17 µM | nih.gov |

| Benzothiazole Derivative 4d | BxPC-3 (Pancreatic) | 3.99 µM | semanticscholar.org |

| Benzothiazole Derivative 4d | PTJ64i (Paraganglioma) | 6.79 µM | semanticscholar.org |

Analysis of Apoptosis Induction and Cell Cycle Modulation in Vitro

A primary mechanism through which benzothiazole analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death. Numerous studies have demonstrated that these compounds can trigger apoptotic pathways in cancer cells, leading to their elimination nih.gov.

For instance, a novel benzothiazole derivative was shown to induce apoptosis in colorectal cancer cells by increasing the generation of reactive oxygen species (ROS) and causing a loss of mitochondrial transmembrane potential, indicating activation of the mitochondrial intrinsic apoptotic pathway frontiersin.orgnih.gov. Flow cytometry analysis confirmed this, showing a significant increase in the apoptotic cell population following treatment. Similarly, studies on 2-substituted benzothiazole compounds in HepG2 cells revealed an increase in the percentage of apoptotic cells and an accumulation of cells in the sub-G1 phase of the cell cycle, which is a hallmark of apoptosis nih.gov.

In addition to inducing apoptosis, benzothiazole analogues can modulate the cell cycle, arresting its progression at various phases and thereby inhibiting cell division. While some studies on benzothiazole derivatives have noted only slight effects on cell cycle distribution, such as a minor S phase arrest in colorectal cancer cells frontiersin.org, related heterocyclic compounds like benzimidazoles have shown more pronounced effects. For example, certain benzimidazole derivatives have been found to arrest the cell cycle in the G1, S, or G2 phases in A549, MDA-MB-231, and SKOV3 cell lines, demonstrating that interference with cell cycle progression is a key antitumor strategy for this class of compounds mdpi.com.

The table below provides examples of the apoptotic and cell cycle effects of benzothiazole analogues.

| Compound Type | Cell Line | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| Novel Benzothiazole Derivative (BTD) | Colorectal Cancer | Induction of apoptosis | Increased ROS, loss of mitochondrial membrane potential (Intrinsic Pathway) | frontiersin.orgnih.gov |

| 2-substituted Benzothiazole | HepG2 (Liver) | Increased apoptotic cells | Accumulation of cells in sub-G1 phase | nih.gov |

| Phenyl derivative benzothiazole | Cervical Cancer (SiHa) | Initiated caspase-dependent apoptosis | Enhanced tumor suppressor effect of p53 | nih.gov |

| 2-substituted benzothiazole | B lymphoma (Ramos) | Apoptosis induction | G0/G1 phase cell cycle arrest, loss of mitochondrial potential, elevated caspase levels | nih.gov |

Investigation of Specific Molecular Targets and Pathways

Enzyme Inhibition Studies (e.g., PI3Kγ)

While the benzothiazole scaffold is known to interact with various enzymes, specific data on the inhibition of Phosphoinositide 3-kinase gamma (PI3Kγ) by this compound or its direct analogues is not extensively documented in the available scientific literature. However, the broad range of biological activities exhibited by benzothiazole derivatives suggests that enzyme inhibition is a plausible mechanism of action. For example, molecular docking studies have shown that some benzothiazole compounds can inhibit enzymes like dihydroorotase by forming hydrogen bonds and hydrophobic interactions within the active site, interfering with substrate access nih.gov. This highlights the potential of the benzothiazole core to be developed into specific enzyme inhibitors.

Receptor Binding and Modulation Studies (e.g., EGF receptor)

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy due to its role in cell proliferation and survival. While direct binding studies of this compound analogues to the EGF receptor are limited, research on structurally related heterocyclic compounds provides valuable insights. For instance, novel benzimidazole-based derivatives have been shown to exhibit significant inhibitory activity against EGFR kinase mdpi.com. Docking studies of these compounds revealed interactions within the EGFR active site similar to those of the known EGFR inhibitor, erlotinib mdpi.com. This suggests that the broader class of benzo-heterocyclic compounds, including benzothiazoles, may have the potential to be developed as EGFR-targeting agents.

Molecular Interactions with Nucleic Acids and Proteins

Benzothiazole analogues can exert their biological effects through direct interactions with essential macromolecules like nucleic acids and proteins. The planar, π-delocalized system of the benzothiazole ring is capable of intercalating into or binding with the grooves of DNA nih.gov.

Studies have shown that benzothiazole derivatives can act as binding agents in the minor groove of DNA bohrium.com. More complex interactions have also been observed; for example, a specific benzothiazole-based ligand was found to bind with high affinity to the G-quadruplex (G4) structure in the promoter region of the MYC oncogene oup.com. This interaction stabilizes the G4 structure, which in turn acts as a transcriptional repressor, downregulating MYC expression oup.com. The structural analysis of this interaction revealed π–π stacking between the benzothiazole ring and the G-tetrads of the quadruplex, as well as unique hydrogen bonding patterns oup.com.

Beyond nucleic acids, benzothiazole derivatives interact with various proteins. Molecular docking simulations have predicted that these compounds can form hydrogen bonds and engage in hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to their inhibition nih.gov. The ability to form these non-covalent interactions, including hydrogen bonds and π-arene interactions, is a key feature of their molecular mechanism of action oup.com.

Mechanistic Studies of Antimicrobial Action In Vitro

The antimicrobial properties of benzothiazole derivatives, including analogues of this compound, have been a subject of extensive non-clinical investigation. These studies aim to elucidate the mechanisms by which these compounds inhibit or kill microbial pathogens, providing a foundation for understanding their therapeutic potential. In vitro research has focused on their effects on a wide array of bacteria and fungi, as well as their potential as anthelmintic agents.

Benzothiazole analogues have demonstrated a broad spectrum of antibacterial activity. The core benzothiazole structure is a key pharmacophore that has been modified to create derivatives with potent inhibitory effects against both Gram-positive and Gram-negative bacteria ijper.orgbenthamscience.com.

Research has shown that certain N, N-disubstituted 2-aminobenzothiazoles are potent inhibitors of Staphylococcus aureus, including methicillin-resistant strains (MRSA), with Minimum Inhibitory Concentrations (MICs) as low as 2.9 μM nih.gov. However, this same class of compounds often shows diminished activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa nih.gov. Mechanistic studies suggest this discrepancy is due to the benzothiazole scaffold being a substrate for bacterial efflux pumps in Gram-negative pathogens, which actively remove the compound from the cell, preventing it from reaching its target nih.gov.

The proposed mechanisms of antibacterial action for benzothiazole derivatives are varied. One significant target is the enzyme dihydropteroate synthase (DHPS), which is crucial for bacterial folate synthesis. Sulphonamide-containing benzothiazoles act as competitive inhibitors of DHPS, competing with the natural substrate, 4-aminobenzoic acid (PABA) nih.gov. Other studies suggest that the antimicrobial activity of some benzothiazole derivatives can be attributed to their ability to interact with and inhibit bacterial DNA gyrase, an enzyme essential for DNA replication nih.gov.

The following table summarizes the in vitro antibacterial activity of selected benzothiazole analogues against various bacterial strains.

| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| 2-Aminobenzothiazole Sulphonamide Derivatives | Bacillus subtilis (Gram-positive) | Significant Activity | |

| 2-Aminobenzothiazole Sulphonamide Derivatives | Escherichia coli (Gram-negative) | Significant Activity | |

| N, N-disubstituted 2-aminobenzothiazole (Compound 1) | Staphylococcus aureus (Gram-positive) | 2.9 µM | nih.gov |

| N, N-disubstituted 2-aminobenzothiazole (Compound 1) | Escherichia coli (Gram-negative) | > 100 µM | nih.gov |

| Benzothiazole-Pyrazolone Analogue (Compound 16c) | Staphylococcus aureus (Gram-positive) | 0.025 mM | nih.gov |

| Benzothiazole-Thiazolidinone Hybrid | Staphylococcus aureus (Gram-positive) | 0.10 mg/mL | nih.gov |

| Benzothiazole-Thiazolidinone Hybrid | Pseudomonas aeruginosa (Gram-negative) | 0.12 mg/mL | nih.gov |

| 2-{4-(azepan-1-yl)but-2-yn-1-yl}-1,3-benzothiazole (BZ5) | Staphylococcus aureus (Gram-positive) | 15.62 µg/mL | innovareacademics.in |

This table is for illustrative purposes and represents a selection of findings from the cited literature. MIC values are converted where possible for comparison but original units are noted.

In addition to antibacterial effects, benzothiazole derivatives have been evaluated for their antifungal properties against various pathogenic fungi. In vitro studies have demonstrated their efficacy in inhibiting the growth of species such as Candida albicans and Aspergillus niger, which are common causes of opportunistic infections nih.govresearchgate.netsemanticscholar.org.

The antifungal activity is often evaluated by determining the MIC of the compounds in controlled laboratory settings. For instance, a series of 2-substituted benzimidazole, benzoxazole (B165842), and benzothiazole derivatives were tested, showing notable activity against C. albicans and A. niger researchgate.net. Similarly, sulphonamide derivatives of benzothiazole have also exhibited significant antifungal activity against C. albicans . While the precise mechanisms of antifungal action are still under investigation, they are thought to be similar to the antibacterial mechanisms, involving the disruption of essential enzymatic pathways or cellular structures ijper.org.

The table below presents findings on the in vitro antifungal activity of certain benzothiazole analogues.

| Compound Type | Fungal Strain | Activity (MIC in µg/mL) | Reference |

| 2-(1,3-benzothiazol-2-yl)-5-(diethylamino)phenol derivatives | Candida albicans | Active | researchgate.net |

| 2-(1,3-benzothiazol-2-yl)-5-(diethylamino)phenol derivatives | Aspergillus niger | Active | researchgate.net |

| 4-Amino-N-(1,3-benzothiazol-2-yl)benzenesulphonamide derivatives | Candida albicans | Significant Activity | |

| Benzothiazole-Pyrazolinone Hybrids | Candida albicans | Active | ijper.org |

| Benzothiazole-Pyrazolinone Hybrids | Aspergillus niger | Active | ijper.org |

This table is for illustrative purposes and summarizes selected data from the cited literature.

The benzothiazole scaffold is a core component of several anthelmintic drugs, and research continues to explore new analogues for this purpose benthamscience.comacs.org. Non-clinical studies, often using model organisms like earthworms (Pheretima posthuma), provide initial data on the potential efficacy of these compounds ijnrd.orgresearchgate.net.

Mechanistic studies on the anthelmintic action of benzothiazoles, particularly in comparison to structurally related benzimidazoles, point towards a common mode of action. Research on the effects of tioxidazole (methyl 6-[n-propoxy]benzothiazole-2-carbamate) on the tapeworm Hymenolepis diminuta revealed that the drug causes a significant reduction in the worm's glycogen content drugbank.com. Further investigation showed that the compound impairs the worm's ability to absorb and metabolize exogenous glucose drugbank.com. This disruption of energy metabolism is a key mechanism leading to parasite paralysis and death. Molecular modeling suggests that both benzothiazole and benzimidazole anthelmintics share structural and electronic characteristics that allow them to bind to a common target site, believed to be a highly polar, L-shaped cleft drugbank.com.

Some newly synthesized benzothiazole derivatives have shown significant anthelmintic activity, with paralysis and death times of the model organisms being comparable to standard drugs like albendazole ijnrd.orgresearchgate.net.

Structure-Activity Relationships (SAR) in Biological Contexts

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective this compound analogues. SAR studies correlate the chemical structure of a molecule with its biological activity, providing insights into which functional groups and structural features are essential for its antimicrobial effects.

SAR analyses of benzothiazole derivatives have revealed that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly important for modulating biological activity benthamscience.com.

For antibacterial activity, specific moieties attached at the 2-position have a profound impact. For example, the presence of an N-propyl imidazole (B134444) moiety was found to be critical for the potent anti-Staphylococcal activity of a series of N, N-disubstituted 2-aminobenzothiazoles nih.gov. In another study, incorporating a pyrazolone ring into the benzothiazole structure resulted in higher antimicrobial activities compared to analogues containing pyridone or arylazo moieties nih.gov. The linkage between different heterocyclic systems also plays a role; a carboxamide linker used to connect a benzothiazole nucleus to a thiophene (B33073) ring was found to be beneficial for antimicrobial activity ijper.org.

The nature and position of substituents on the benzothiazole ring system significantly influence the biological response profile.

Electron-withdrawing and electron-donating groups can either enhance or diminish antimicrobial potency.

Halogens: The presence of a halogen on the aryl ring is often associated with increased antimicrobial activity. A 6-fluoro substituted benzothiazole derivative showed maximum activity against all tested bacterial and fungal strains in one study benthamdirect.com. The position of the halogen also matters; moving a chloro group from the 6- to the 5-position of the benzothiazole ring had a negligible effect on anti-Staphylococcal activity, but its complete removal resulted in a two- to three-fold loss in potency nih.gov.